N-CyclohexylL-Valinamide
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Overview
Description
N-CyclohexylL-Valinamide is an organic compound with the molecular formula C11H22N2O. It is a derivative of valine, an essential amino acid, and features a cyclohexyl group attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-CyclohexylL-Valinamide can be synthesized through the reaction of L-valine with cyclohexylamine. The process typically involves the following steps:
Activation of L-Valine: L-Valine is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The activated L-valine ester is then reacted with cyclohexylamine under controlled conditions to form this compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-CyclohexylL-Valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Reduced amide derivatives.
Substitution Products: Compounds with substituted cyclohexyl or amide groups.
Scientific Research Applications
N-CyclohexylL-Valinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-CyclohexylL-Valinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-CyclohexylL-Alaninamide
- N-CyclohexylL-Leucinamide
- N-CyclohexylL-Isoleucinamide
Comparison: N-CyclohexylL-Valinamide is unique due to its specific structural features, such as the presence of the cyclohexyl group and the valine backbone. Compared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
(2S)-2-(cyclohexylamino)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIWMZDLPXZEOK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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